molecular formula C19H17N3O2 B11452202 Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11452202
M. Wt: 319.4 g/mol
InChI Key: GSVAQPRHUJBYPD-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse pharmacological activities and potential therapeutic applications .

Chemical Reactions Analysis

Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

Methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H21N3O2
  • Molecular Weight : 347.41 g/mol
  • CAS Number : 724737-00-2

Antitumor Activity

Research indicates that derivatives of the compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain synthesized analogs showed IC50 values in the micromolar range against human cancer cell lines such as HCT-116 and PC-3, suggesting potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate effectiveness against Gram-positive bacteria, with varying degrees of inhibition depending on the specific derivative and concentration used. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In vivo studies have shown that this compound exhibits anti-inflammatory properties. It has been tested in models of carrageenan-induced paw edema, where it significantly reduced inflammation compared to control groups .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Antioxidant Activity : It demonstrates radical scavenging capabilities, which may contribute to its protective effects against oxidative stress-related damage .
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl and pyrimidine rings can enhance biological activity. For example:

  • Electron-Withdrawing Groups : The introduction of halogens increases potency against certain cancer types.
  • Alkyl Substituents : Variations in alkyl chain length and branching can affect solubility and bioavailability .

Data Tables

Activity TypeObserved EffectReference
AntitumorIC50 values in micromolar range
AntimicrobialEffective against Gram-positive
Anti-inflammatorySignificant edema reduction

Case Studies

  • Antitumor Efficacy Study :
    • A series of derivatives were synthesized and screened for antiproliferative activity against HCT-116 and PC-3 cell lines. Results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity.
  • Antimicrobial Evaluation :
    • In vitro tests demonstrated that methyl 2-methyl-4-phenyl derivatives had a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus, highlighting their potential as antibacterial agents.
  • Inflammation Model :
    • In a carrageenan-induced paw edema model in rats, the compound significantly reduced paw swelling compared to untreated controls, suggesting its utility in managing inflammatory conditions.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

methyl 2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H17N3O2/c1-12-16(18(23)24-2)17(13-8-4-3-5-9-13)22-15-11-7-6-10-14(15)21-19(22)20-12/h3-11,17H,1-2H3,(H,20,21)

InChI Key

GSVAQPRHUJBYPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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